2-Bromo-6-iodobenzyl alcohol
Description
Significance of Dihalo-substituted Benzyl (B1604629) Alcohols as Key Synthetic Intermediates
Dihalo-substituted benzyl alcohols are particularly significant as synthetic intermediates due to the presence of two reactive halogen centers, which can be selectively functionalized. This dual reactivity allows for sequential and site-specific modifications, enabling the construction of intricate molecular frameworks from a single, readily accessible precursor. These intermediates are instrumental in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. For instance, dihalo-aromatic compounds are foundational to the synthesis of various heterocyclic compounds and are used to create complex biaryl structures, which are prevalent in many biologically active molecules. whiterose.ac.ukclockss.orgrsc.org The presence of the benzylic alcohol functionality adds another layer of synthetic versatility, allowing for oxidation to aldehydes or carboxylic acids, or conversion into ethers and esters. acs.orggoogle.com
Overview of Unique Reactivity Profiles of Ortho-Bromo and Ortho-Iodo Substituted Benzyl Alcohol Scaffolds
The specific positioning of bromine and iodine atoms at the ortho-positions relative to the benzyl alcohol group in 2-Bromo-6-iodobenzyl alcohol creates a unique reactivity profile. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. rsc.orgresearchgate.net This difference in reactivity allows for chemoselective functionalization.
For example, a palladium-catalyzed Suzuki coupling reaction can be performed selectively at the C-I position of a related compound, methyl 2-bromo-6-iodobenzoate, leaving the C-Br bond intact for subsequent transformations. rsc.org This principle is directly applicable to this compound, enabling a stepwise introduction of different aryl or alkyl groups. The ortho-bromo group can then be targeted under different, often harsher, reaction conditions or with specific catalyst systems. organic-chemistry.org Furthermore, the ortho-halogens can participate in intramolecular reactions, with the adjacent benzyl alcohol or its derivatives acting as a nucleophile to form cyclic structures like chromenes or indenols. acs.org
The reactivity of the benzylic alcohol itself can be harnessed in various ways. It can be converted to the corresponding benzyl iodide, which is a highly reactive species for nucleophilic substitution. ccspublishing.org.cnsioc-journal.cn Nickel-catalyzed cross-electrophile coupling reactions also provide a modern route to directly use benzyl alcohols in C-C bond formation with aryl halides. nii.ac.jpdicp.ac.cn
| Reactivity Aspect | Description | Relevant Coupling Reactions |
| Chemoselectivity | The C-I bond is more reactive than the C-Br bond, allowing for sequential, site-selective reactions. | Suzuki, Sonogashira, Negishi, Buchwald-Hartwig |
| Ortho-Effect | The proximity of the halogens to the benzylic alcohol can influence reaction pathways and enable intramolecular cyclizations. | Heck coupling, Etherification |
| Alcohol Reactivity | The hydroxyl group can be directly used or converted into other functional groups for further transformations. | Oxidation, Esterification, Cross-electrophile coupling |
Historical Development and Current Landscape of Research on Aryl Dihalides with Benzylic Alcohol Functionality
The synthetic utility of halogenated benzyl alcohols has been recognized for decades. Early methods for their use often involved classical transformations like the Williamson ether synthesis or Grignard reactions. nih.gov However, these methods often required harsh conditions and had limited functional group tolerance.
The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the field. The development of palladium, nickel, and copper catalysts has provided mild and highly selective methods for forming C-C, C-N, and C-O bonds. organic-chemistry.orgnih.gov Research has focused on developing sophisticated ligands that enhance catalyst activity and stability, allowing for the coupling of even challenging substrates like electron-rich or sterically hindered aryl halides. organic-chemistry.orgnih.gov
The current landscape is characterized by the pursuit of more efficient and sustainable synthetic methods. This includes the development of dual catalytic systems, such as photoredox/nickel catalysis, which enable novel transformations under very mild conditions. organic-chemistry.orgnih.gov For compounds like this compound, modern research is geared towards exploiting the differential reactivity of the two halogen atoms in one-pot or cascade reactions to build molecular complexity rapidly. The direct coupling of the alcohol moiety, avoiding pre-functionalization steps, is also a significant area of contemporary research. nii.ac.jp
Research Gaps and Future Perspectives for this compound in Contemporary Organic Synthesis
While the principles of chemoselective cross-coupling on dihaloarenes are well-established, the specific application and optimization of these reactions for this compound itself present opportunities for further research. Many studies have focused on related esters or anilines, and a more detailed exploration of the reactivity of the free alcohol could unveil unique synthetic pathways. rsc.orgresearchgate.net
A significant research gap lies in the development of catalytic systems that can precisely control the sequence of transformations at the C-Br, C-I, and C-O bonds within the same molecule, potentially in a programmable fashion. This would elevate this compound to a powerful "linchpin" fragment for the convergent synthesis of highly complex targets.
Future perspectives for this compound are promising. Its role as a versatile building block can be expanded in the following areas:
Domino and Cascade Reactions: Designing multi-step, one-pot reactions that sequentially functionalize the different reactive sites to rapidly construct complex heterocyclic or polycyclic aromatic systems.
Synthesis of Novel Ligands: Utilizing the ortho-dihalo functionality to synthesize novel pincer-type or bidentate ligands for catalysis, where the benzylic group can be modified to tune the ligand's electronic and steric properties.
Medicinal Chemistry: Employing this compound as a scaffold for the synthesis of new drug candidates, leveraging the ability to introduce diverse substituents at specific positions to optimize biological activity. google.com
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-6-iodophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREASIOSHRQECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 6 Iodobenzyl Alcohol
Retrosynthetic Strategies for the Construction of 2-Bromo-6-iodobenzyl Alcohol
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into a sequence of simpler precursor structures. ias.ac.inamazonaws.com This process involves the disconnection of chemical bonds and functional group interconversions (FGI) to identify readily available starting materials. ias.ac.inyoutube.com For this compound, several retrosynthetic pathways can be envisioned.
A primary strategy involves the disconnection of the carbon-halogen bonds (C-Br and C-I). This approach suggests that the target molecule can be derived from a benzyl (B1604629) alcohol precursor through sequential electrophilic halogenation. However, the directing effects of the hydroxymethyl group and the first-installed halogen must be carefully managed to achieve the desired 1,2,3-substitution pattern, as ortho- and para-directing groups often yield mixtures of isomers.
A more robust strategy employs functional group interconversion (FGI), starting from a more easily accessible precursor like 2-bromo-6-iodotoluene. This simplifies the initial challenge to the regioselective dihalogenation of toluene. The target benzyl alcohol can then be obtained through a two-step sequence involving radical bromination of the benzylic methyl group followed by hydrolysis. A synthetic route detailed in patent literature exemplifies a similar multi-step approach starting from o-toluidine, which undergoes iodination, a Sandmeyer-type reaction for bromination, benzylic bromination, and finally hydrolysis to yield the dihalogenated benzyl alcohol. google.com
These retrosynthetic approaches are summarized in the following table:
| Disconnection Strategy | Precursor Molecule | Key Transformation(s) |
| C-X Bond Disconnection | Benzyl Alcohol | Sequential Electrophilic Halogenation |
| Functional Group Interconversion (FGI) | 2-Bromo-6-iodotoluene | Radical Benzylic Bromination & Hydrolysis |
| Multi-step Synthesis | o-Toluidine | Iodination, Diazotization/Bromination, Benzylic Bromination, Hydrolysis |
Directed Ortho-Metalation and Halogenation Approaches for Regiocontrol
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. chem-station.com The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with a suitable electrophile to introduce a substituent with high regiocontrol. organic-chemistry.org
The hydroxymethyl group of benzyl alcohol is a relatively weak DMG. To enhance its directing ability, it is typically converted into a more potent DMG, such as a methoxymethyl (MOM) ether, a dialkylamino ether, or an O-aryl carbamate (B1207046) (-OCONR2). organic-chemistry.orguwindsor.ca These groups strongly chelate the lithium cation, ensuring efficient and site-selective deprotonation.
To synthesize this compound, one could start with a protected 2-iodobenzyl alcohol. The protected hydroxymethyl group, acting as a potent DMG, would direct lithiation to the C6 position. Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as 1,2-dibromotetrafluoroethane (B104034) or molecular bromine, would install the bromine atom at the desired position. Deprotection of the alcohol would then yield the final product.
Conversely, the synthesis can commence from a protected 2-bromobenzyl alcohol. The DoM protocol would again be employed, with the DMG directing deprotonation to the C6 position. The introduction of iodine is achieved by treating the aryllithium intermediate with an electrophilic iodine source, such as molecular iodine (I2) or N-iodosuccinimide (NIS). The final step would involve the removal of the protecting group to furnish this compound.
A more elegant approach involves the sequential, one-pot dihalogenation of a protected benzyl alcohol. This protocol begins with the first DoM reaction, where the protected benzyl alcohol is treated with an organolithium base (e.g., n-BuLi or s-BuLi in THF) and then quenched with the first halogen electrophile (e.g., I2). uwindsor.ca Without isolating the intermediate, a second equivalent of organolithium base can be added to effect a second deprotonation at the remaining ortho-position (C6). This is possible because the combination of the DMG and the newly introduced halogen can direct the second metalation. The resulting dianion or sequentially formed monoanion is then quenched with the second halogen electrophile (e.g., a bromine source) to complete the dihalogenation.
The reagents involved in these DoM strategies are outlined below:
| Starting Material (Protected) | Base | Halogenating Agent 1 (E1+) | Halogenating Agent 2 (E2+) | Product (after deprotection) |
| 2-Iodobenzyl alcohol-DMG | n-BuLi or s-BuLi | N/A | CBr4, Br2 | This compound |
| 2-Bromobenzyl alcohol-DMG | n-BuLi or s-BuLi | N/A | I2, NIS | This compound |
| Benzyl alcohol-DMG | 2 eq. n-BuLi/s-BuLi | I2 | Br2 | This compound |
Catalytic Cross-Coupling Reactions for Aryl Halide Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and have revolutionized the synthesis of complex organic molecules. nobelprize.org For a substrate like this compound, these reactions offer a pathway to selectively functionalize one of the carbon-halogen bonds, leveraging the differential reactivity of aryl iodides and bromides. In palladium-catalyzed reactions, the order of reactivity for oxidative addition is typically C-I > C-Br > C-Cl. libretexts.org This chemoselectivity allows for the targeted modification of the C-I bond while leaving the C-Br bond available for subsequent transformations.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, such as a boronic acid or boronic ester. youtube.comnih.gov When this compound is subjected to Suzuki-Miyaura conditions (a palladium catalyst, a base, and an organoboron reagent), the coupling selectively occurs at the more reactive C-I bond. rsc.org This would yield a 2-bromo-6-aryl(or vinyl)benzyl alcohol, a versatile intermediate for further synthesis.
Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would result in the selective formation of a 2-bromo-6-(alkynyl)benzyl alcohol. libretexts.org The C-I bond's higher reactivity ensures that the alkynyl group is installed exclusively at the 6-position. researchgate.net
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst. organic-chemistry.org Similar to the other cross-coupling reactions, the Negishi coupling on this compound would proceed selectively at the C-I bond. This allows for the introduction of various alkyl, vinyl, or aryl groups at the 6-position, depending on the organozinc reagent used.
The selective functionalization via these cross-coupling reactions is summarized below:
| Reaction Name | Nucleophilic Partner | Catalyst System (Typical) | Selective Functionalization Site | Product Class |
| Suzuki-Miyaura | R-B(OH)2 | Pd(PPh3)4, K2CO3 | C-I | 2-Bromo-6-aryl/vinylbenzyl alcohol |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | C-I | 2-Bromo-6-alkynylbenzyl alcohol |
| Negishi | R-ZnX | Pd(PPh3)4 | C-I | 2-Bromo-6-alkyl/aryl/vinylbenzyl alcohol |
Copper-Catalyzed Coupling Methodologies for Heteroatom and Carbon Bond Formation
Copper-catalyzed cross-coupling reactions serve as a cornerstone for modern chemical synthesis, enabling the formation of diverse molecular architectures. nih.govchemrxiv.org These methods are particularly valuable for creating carbon-heteroatom and carbon-carbon bonds on functionalized aromatic rings, such as those in precursors to this compound.
A key strategy involves the direct oxidative cross-coupling of benzylic C–H bonds with alcohols to produce benzyl ethers, a prominent motif in many bioactive molecules. chemrxiv.orgchemrxiv.org This approach can be conceptualized for the derivatization of the target molecule or its precursors. The reaction is often initiated by a copper(I)-mediated activation of an oxidant like N-fluorobenzenesulfonimide (NFSI), which generates a nitrogen-centered radical. This radical then facilitates a hydrogen-atom transfer (HAT) from the benzylic C-H bond, initiating the coupling process. nih.gov A novel reductant-based strategy can be employed for the in situ regeneration of the active copper catalyst, enhancing the reaction's efficiency. chemrxiv.org
Furthermore, copper catalysis is effective for thioetherification, coupling benzyl alcohols with thiols to forge C–S bonds. semanticscholar.org Catalysts such as copper(II) triflate (Cu(OTf)₂) facilitate this transformation under mild conditions, tolerating a wide array of functional groups. semanticscholar.org The mechanism is believed to proceed through a Lewis-acid-mediated S N 1-type nucleophilic attack on an in situ formed carbocation. semanticscholar.org These methodologies highlight the versatility of copper catalysis in functionalizing the benzylic position of compounds structurally related to this compound.
Table 1: Overview of Copper-Catalyzed Coupling Reactions
| Reaction Type | Catalyst System | Coupling Partners | Key Feature |
|---|---|---|---|
| Benzylic C-H Etherification | Copper(I)/NFSI | Benzylic C-H Substrates + Alcohols | Forms C-O bonds via a radical relay mechanism. nih.govchemrxiv.org |
| Thioetherification | Cu(OTf)₂ | Benzyl Alcohols + Thiols | Forms C-S bonds via an S N 1-type mechanism. semanticscholar.org |
| α-Alkylation of Nitriles | CuCl₂/TMEDA | Aryl Acetonitriles + Benzyl Alcohols | Forms C-C bonds via C(sp³)–H functionalization of the alcohol. acs.org |
Nickel-Catalyzed Cross-Coupling Strategies
Nickel catalysis offers a powerful and often more economical alternative to palladium for cross-coupling reactions. These strategies are crucial for synthesizing highly substituted aromatic compounds like this compound, where the aryl halide moieties can serve as handles for C-C bond formation. Nickel-catalyzed reactions, including Kumada, Suzuki, and Negishi-type couplings, can be employed to introduce alkyl, vinyl, or aryl groups at the bromine or iodine positions of a suitable precursor.
Stereospecific nickel-catalyzed reactions are particularly noteworthy, especially when dealing with chiral derivatives. nih.gov For instance, enantioenriched benzylic ethers can undergo Kumada-type coupling with Grignard reagents in the presence of a nickel catalyst and a chiral phosphine (B1218219) ligand, proceeding with inversion of configuration at the stereogenic center. nih.gov This demonstrates the high level of control achievable with nickel catalysts in activating C–O bonds.
A recently developed strategy involves the nickel-catalyzed radical cross-coupling between benzyl alcohols and alkenyl triflates. nii.ac.jp This method utilizes a low-valent titanium species to mediate the homolysis of the alcohol's C–O bond, generating a benzyl radical that participates in the nickel-catalyzed cycle. The addition of tetrabutylammonium (B224687) iodide (n-Bu₄NI) can facilitate the reaction by converting the alkenyl triflate into a more reactive alkenyl iodide in situ. nii.ac.jp Such innovative methods expand the toolkit for constructing complex molecules from readily available alcohol precursors.
Reduction Strategies for Carbonyl Precursors of this compound
The synthesis of this compound frequently proceeds through the reduction of a corresponding carbonyl precursor, namely 2-bromo-6-iodobenzaldehyde (B2483399) or 2-bromo-6-iodobenzoic acid. The choice of reducing agent and conditions is critical to ensure high chemoselectivity, preserving the aryl-halide bonds.
Chemoselective Reduction of 2-Bromo-6-iodobenzaldehydes
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For a substrate like 2-bromo-6-iodobenzaldehyde, the primary challenge is to reduce the aldehyde group without affecting the bromo and iodo substituents, which are susceptible to reduction under harsh conditions.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. It readily reduces aldehydes and ketones while typically leaving aryl halides, esters, and carboxylic acids untouched under standard conditions. The reaction is usually performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. Another effective reagent is lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H), which is less reactive than lithium aluminum hydride (LiAlH₄) and offers excellent chemoselectivity for the reduction of aldehydes in the presence of other reducible functional groups.
Reduction of 2-Bromo-6-iodobenzoic Acid and its Derivatives
The direct reduction of 2-bromo-6-iodobenzoic acid to this compound requires a more powerful reducing agent than those used for aldehydes. chemicalbook.combldpharm.com Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation. However, its high reactivity can sometimes lead to the undesired reduction of aryl halides. Careful control of reaction conditions, such as low temperature, is often necessary to minimize side reactions.
A milder and more selective alternative is the use of borane (B79455) (BH₃), often in the form of a borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) complex. Borane selectively reduces carboxylic acids to primary alcohols in the presence of many other functional groups, including aryl halides and esters.
Another two-step strategy involves first converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) followed by reduction. Esters can be reduced to primary alcohols using LiAlH₄ or, more selectively, with reagents like diisobutylaluminium hydride (DIBAL-H) or by catalytic hydrogenation under specific conditions, although care must be taken to avoid dehalogenation.
Table 2: Comparison of Reducing Agents for Carbonyl Precursors
| Precursor | Reducing Agent | Selectivity | Typical Conditions |
|---|---|---|---|
| 2-Bromo-6-iodobenzaldehyde | NaBH₄ | High (reduces aldehyde, preserves halides) | Methanol/Ethanol, 0°C to RT |
| 2-Bromo-6-iodobenzoic Acid | LiAlH₄ | Moderate (can reduce halides) | Anhydrous THF/Ether, 0°C |
| 2-Bromo-6-iodobenzoic Acid | BH₃·THF or BMS | High (preserves halides) | Anhydrous THF, 0°C to RT |
| 2-Bromo-6-iodobenzoic Acid Ester | LiAlH₄ | Moderate (can reduce halides) | Anhydrous THF/Ether, 0°C |
Biocatalytic Approaches for Enantioselective Reduction (where applicable for derivatives)
Biocatalysis represents an attractive, environmentally friendly alternative to traditional chemical reductions. scielo.org.mx The use of enzymes, particularly reductases from plants or microorganisms, allows for reactions to be conducted under mild conditions, often with high chemo-, regio-, and stereoselectivity. tandfonline.com While this compound itself is achiral, biocatalytic methods are highly relevant for the synthesis of chiral derivatives.
Studies have shown that crude enzyme systems from various plants, such as beans and vegetable wastes, can effectively reduce a wide range of substituted benzaldehydes to their corresponding benzyl alcohols. scielo.org.mxtandfonline.comtandfonline.com The efficiency of these biocatalyzed reductions is dependent on the electronic and steric properties of the substituents on the aromatic ring. tandfonline.comresearchgate.net For example, a screening of 28 edible plants identified several bean varieties (pinto, black, bayo) as potent reductase sources, capable of reducing substituted benzaldehydes with conversions ranging from 70% to 100%. tandfonline.comresearchgate.net These enzymatic systems, which often utilize nicotinamide (B372718) cofactors (NADH or NADPH), offer a green chemistry approach that minimizes toxic waste generation. scielo.org.mxtandfonline.com
Rearrangement and Transformation Reactions for Accessing the this compound Framework
While direct functionalization and reduction are common routes, rearrangement reactions offer alternative, albeit sometimes less direct, pathways for constructing complex molecular frameworks. These reactions involve the migration of an atom or group within a molecule.
Several classical rearrangement reactions could be hypothetically employed to construct precursors to the target molecule:
Tiffeneau-Demjanov Rearrangement : This reaction converts a 1,2-aminoalcohol into a ketone through treatment with nitrous acid. libretexts.org A suitably substituted aminoalcohol could be rearranged to a ketone, which could then be manipulated (e.g., via Baeyer-Villiger oxidation and subsequent steps) to access the desired substitution pattern before final reduction to the benzyl alcohol. The key step involves the formation of a reactive diazonium intermediate which promotes the rearrangement. libretexts.org
Pinacol Rearrangement : This is the acid-catalyzed rearrangement of a 1,2-diol into a ketone. libretexts.org A diol precursor with the appropriate substitution pattern could undergo this rearrangement to create a ketone intermediate, which would then require further functionalization and reduction.
Beckmann Rearrangement : This reaction transforms an oxime into an amide under acidic conditions. website-files.com An appropriately substituted acetophenone (B1666503) could be converted to its oxime, which upon rearrangement would yield an acetanilide (B955) derivative. Hydrolysis and further functionalization could lead to the desired aromatic core.
Wolff Rearrangement : This reaction converts an α-diazoketone into a ketene, often induced by heat or light, which can then be trapped by a nucleophile. This is a key step in the Arndt-Eistert synthesis for homologation of carboxylic acids and can be used for ring contractions. libretexts.org This could be envisioned as part of a multi-step synthesis to build a complex side chain that is later converted to the hydroxymethyl group.
These rearrangement strategies, while not always the most direct, provide powerful tools for synthetic chemists to think retrosynthetically and devise novel pathways to complex targets like this compound.
Emerging Synthetic Technologies in this compound Production
Recent advancements in synthetic chemistry have provided novel methodologies that overcome many of the limitations associated with traditional batch processing. These technologies offer significant improvements in reaction control, energy efficiency, and safety.
Flow Chemistry Protocols for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for the production of fine chemicals and active pharmaceutical ingredients. beilstein-journals.orgnih.gov This technology involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to improved reaction yields and selectivity. researchgate.netcardiff.ac.uk
For the synthesis of this compound, a two-step continuous-flow process can be envisioned. The first step involves the selective oxidation of 2-bromo-6-iodotoluene to the corresponding benzaldehyde (B42025). This can be achieved by pumping a solution of the starting material and an oxidizing agent, such as N-Bromosuccinimide in the presence of a radical initiator, through a heated reactor coil. The resulting 2-bromo-6-iodobenzaldehyde is then directly channeled into a second reactor for reduction. In this second stage, a stream of a reducing agent, for instance, sodium borohydride, is introduced to convert the aldehyde to the desired this compound. tubitak.gov.trtubitak.gov.tr The use of packed-bed reactors containing immobilized reagents or catalysts can further enhance the efficiency and sustainability of this process. researchgate.net
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Oxidation Step | Reduction Step |
| Starting Material | 2-Bromo-6-iodotoluene | 2-Bromo-6-iodobenzaldehyde |
| Reagent | N-Bromosuccinimide, AIBN | Sodium borohydride |
| Solvent | Acetonitrile | Methanol |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Reactor Temperature | 80°C | 25°C |
| Residence Time | 10 minutes | 5 minutes |
| Pressure | 5 bar | 2 bar |
| Yield | >95% (aldehyde) | >98% (alcohol) |
This table presents a hypothetical continuous flow protocol based on established principles of flow chemistry for similar transformations.
Microwave-Assisted Organic Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. nih.govlew.ro This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing side reactions. nih.govrasayanjournal.co.inscribd.com The direct interaction of microwaves with polar molecules in the reaction mixture leads to efficient and uniform heating, which is difficult to achieve with conventional heating methods. nih.gov
The synthesis of this compound can be significantly accelerated using microwave irradiation. A plausible approach involves the hydrolysis of 2-bromo-6-iodobenzyl bromide. In a typical procedure, the benzyl bromide derivative is mixed with a water-miscible organic solvent, such as dioxane or DMF, and subjected to microwave irradiation in a sealed vessel. The rapid heating enhances the rate of nucleophilic substitution by water, leading to the formation of the corresponding alcohol in a fraction of the time required by conventional heating. rasayanjournal.co.in The precise control over temperature and pressure offered by modern microwave reactors ensures the safety and reproducibility of the synthesis. uco.esresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Halogenated Benzyl Alcohol
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | 2-Bromo-6-iodobenzyl bromide | 2-Bromo-6-iodobenzyl bromide |
| Solvent | Dioxane/Water | Dioxane/Water |
| Temperature | 100°C | 150°C |
| Reaction Time | 8 hours | 15 minutes |
| Pressure | Atmospheric | 10 bar |
| Yield | 75% | 92% |
This table provides a comparative overview based on typical enhancements observed in microwave-assisted synthesis of similar compounds. scribd.com
Photoredox Catalysis in Halogenated Benzyl Alcohol Systems
Photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions using visible light as a renewable energy source. acs.orgsemanticscholar.org This methodology relies on the ability of a photocatalyst to absorb light and initiate single-electron transfer processes, thereby generating highly reactive radical intermediates. nih.gov These radicals can then participate in a variety of chemical transformations that are often difficult to achieve through traditional methods. nih.govscispace.com
A potential photoredox-catalyzed route to this compound could involve the C-H functionalization of 1-bromo-3-iodotoluene. In this approach, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes excited. sigmaaldrich.com The excited photocatalyst can then abstract a hydrogen atom from the methyl group of 1-bromo-3-iodotoluene, generating a benzylic radical. This radical can then be trapped by an oxygen source, potentially from a peroxide or even molecular oxygen, to form the desired benzyl alcohol after a subsequent reduction step. The reaction is typically carried out at room temperature in a common organic solvent, making it an energy-efficient and environmentally benign alternative. d-nb.info
Table 3: Key Components in a Hypothetical Photoredox-Catalyzed Synthesis of this compound
| Component | Function | Example |
| Substrate | Starting material | 1-Bromo-3-iodotoluene |
| Photocatalyst | Light-absorbing species that initiates electron transfer | [Ir(ppy)2(dtbbpy)]PF6 |
| Light Source | Energy source to excite the photocatalyst | Blue LED (450 nm) |
| Oxidant | Oxygen source for hydroxylation | tert-Butyl hydroperoxide |
| Solvent | Reaction medium | Acetonitrile |
| Temperature | Reaction condition | Room Temperature |
This table outlines the essential components for a plausible photoredox-catalyzed synthesis based on established principles of C-H functionalization.
Computational Chemistry and Theoretical Studies on 2 Bromo 6 Iodobenzyl Alcohol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic environment of 2-Bromo-6-iodobenzyl alcohol, which in turn governs its stability, reactivity, and physical properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to model the molecule's electronic structure.
These calculations can determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the presence of two different halogen atoms (bromine and iodine) at the ortho positions, along with the hydroxymethyl group, creates a complex electronic landscape. The electronegativity and polarizability of the halogens significantly influence the electron distribution in the benzene (B151609) ring and the reactivity of the benzylic alcohol moiety.
Reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For instance, the calculations would likely reveal the electrophilic nature of the carbon atoms attached to the halogens and the nucleophilic character of the oxygen atom in the hydroxyl group.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
| Mulliken Charge on C-Br | +0.08 | Suggests a slight positive charge on the carbon atom. |
| Mulliken Charge on C-I | +0.05 | Suggests a slight positive charge on the carbon atom. |
| Mulliken Charge on O | -0.65 | Indicates a significant negative charge on the oxygen atom. |
Note: The data in this table is illustrative and represents typical values that could be obtained from quantum chemical calculations.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the mechanisms of chemical reactions. For this compound, DFT can be employed to investigate various reaction pathways, such as oxidation of the alcohol to an aldehyde or carboxylic acid, or substitution reactions at the aromatic ring.
By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For example, in the oxidation of this compound, DFT could be used to compare the energy barriers for different oxidizing agents or to understand the role of catalysts.
Furthermore, DFT studies can shed light on the influence of the bulky and electron-withdrawing halogen substituents on the reactivity of the benzylic alcohol. The steric hindrance and electronic effects of the ortho-bromo and iodo groups would be expected to play a significant role in the accessibility of the reactive center and the stability of reaction intermediates.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for describing electronic properties, they can be computationally expensive for large systems or for simulating the dynamic behavior of molecules over time. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational landscape and intermolecular interactions of this compound.
MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically varying bond lengths, angles, and dihedral angles, MM can identify stable conformers and estimate their relative energies. For this compound, conformational analysis would focus on the orientation of the hydroxymethyl group relative to the substituted benzene ring. Studies on similar ortho-halogenated benzyl (B1604629) alcohols have shown the existence of different stable conformations, including chiral and achiral forms, which are influenced by intramolecular hydrogen bonding between the hydroxyl group and the halogen atom.
MD simulations, on the other hand, simulate the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with other molecules. MD simulations can provide insights into how the molecule behaves in solution, how it interacts with other molecules through hydrogen bonding and other non-covalent interactions, and can help to understand its macroscopic properties.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are invaluable for predicting and interpreting various spectroscopic data, which are essential for the characterization of molecules. For this compound, these methods can be used to predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.
The prediction of NMR chemical shifts and coupling constants can aid in the assignment of experimental spectra and provide confidence in the structural elucidation of the compound. DFT calculations have been shown to provide reliable predictions of 13C and 1H NMR spectra for halogenated aromatic compounds.
Similarly, the calculation of vibrational frequencies can be used to predict the positions of absorption bands in IR and Raman spectra. By comparing the calculated spectrum with the experimental one, researchers can identify the characteristic vibrational modes of the molecule and confirm its structure. For this compound, the calculations would highlight the vibrational modes associated with the O-H, C-O, C-Br, and C-I bonds, as well as the aromatic ring vibrations.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (DFT) | Experimental Value (Hypothetical) |
| 13C NMR Chemical Shift (C-OH) | 65.2 ppm | 64.8 ppm |
| 13C NMR Chemical Shift (C-Br) | 118.5 ppm | 117.9 ppm |
| 13C NMR Chemical Shift (C-I) | 98.7 ppm | 99.3 ppm |
| IR Frequency (O-H stretch) | 3350 cm-1 | 3345 cm-1 |
| IR Frequency (C-Br stretch) | 680 cm-1 | 675 cm-1 |
| IR Frequency (C-I stretch) | 610 cm-1 | 605 cm-1 |
Note: The data in this table is illustrative and represents the expected good agreement between computationally predicted and experimentally measured spectroscopic data.
In Silico Screening and Ligand-Receptor Interaction Modeling (if applicable to medicinal chemistry)
In the context of medicinal chemistry, computational methods can be used for in silico screening and to model the interaction of a ligand, such as a derivative of this compound, with a biological receptor. Molecular docking is a key technique used to predict the preferred binding orientation of a molecule to a target protein.
While there is no specific information on the medicinal chemistry applications of this compound, its structural features, including the halogen atoms which can participate in halogen bonding, and the hydroxyl group which can act as a hydrogen bond donor and acceptor, suggest it could be a scaffold for designing molecules with biological activity.
Molecular docking simulations could be used to screen a virtual library of compounds derived from this compound against a specific protein target. These simulations would predict the binding affinity and the key interactions between the ligand and the protein's active site. This information can be used to prioritize compounds for synthesis and biological testing, thus accelerating the drug discovery process. Studies on other benzyl alcohol derivatives have successfully used docking to understand their mode of interaction with biological targets.
Green Chemistry Principles in the Synthesis and Application of 2 Bromo 6 Iodobenzyl Alcohol
Atom Economy and Reaction Efficiency Maximization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ucla.edu A high atom economy signifies a more sustainable process, as it minimizes the generation of waste in the form of by-products.
In the synthesis of substituted benzyl (B1604629) alcohols, maximizing atom economy involves choosing reaction types that incorporate the maximum number of atoms from the starting materials into the final product. Addition and rearrangement reactions, for instance, inherently have 100% atom economy. In contrast, substitution and elimination reactions generate stoichiometric by-products, thus lowering their atom economy. rsc.org
For a multi-step synthesis, such as a plausible route to 2-Bromo-6-iodobenzyl alcohol, each step must be evaluated. For example, a synthesis might involve the bromination and iodination of a starting material, followed by functional group manipulations to introduce the alcohol moiety. Using catalytic methods for halogenation or for the conversion of a precursor (like an aldehyde or carboxylic acid) to the alcohol can significantly improve atom economy compared to using stoichiometric reagents. nih.gov For instance, the reduction of a carbonyl group to an alcohol using catalytic hydrogenation with H₂ gas is highly atom-economical. This contrasts sharply with reductions using stoichiometric reagents like lithium aluminum hydride or oxidations using reagents like Dess-Martin periodinane, which have very low atom economy due to the large molecular weight of the reagents that are converted into waste products. nih.gov
Table 1: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Example | Theoretical Atom Economy | Green Chemistry Consideration |
|---|---|---|---|
| Addition | Alkene + H₂ → Alkane | 100% | Highly desirable; all reactant atoms are in the product. |
| Rearrangement | Beckmann Rearrangement | 100% | Ideal in terms of atom economy. |
| Substitution | R-X + Y → R-Y + X | < 100% | Generates stoichiometric by-products. rsc.org |
| Elimination | R-CH₂CH₂-X → R-CH=CH₂ + HX | < 100% | Inherently produces by-products. |
| Wittig Reaction | Ketone + Ylide → Alkene + Ph₃PO | Very Low | Generates a high molecular weight by-product. rsc.org |
Development of Environmentally Benign Solvent Systems (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)
The choice of solvent is a critical factor in green chemistry, as solvents account for a large portion of the waste generated in chemical processes. researchgate.net Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. The development of environmentally benign solvent systems is therefore a key area of research.
Water: As a solvent, water is non-flammable, non-toxic, and inexpensive. While the solubility of many organic compounds in water is low, this can sometimes be advantageous for product separation. For reactions involving substituted benzyl alcohols, the use of phase-transfer catalysts or co-solvents can facilitate reactions in aqueous media.
Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and non-flammability. mdpi.comnih.gov They can act as both solvents and catalysts in organic reactions. nih.gov The properties of ILs can be fine-tuned by modifying the cation or anion, allowing for the design of task-specific ILs. e-bookshelf.de For reactions involving benzyl alcohols, such as etherification or conversion to halides, ILs have been shown to be effective media, sometimes eliminating the need for a catalyst. researchgate.net However, the "green" credentials of some ILs have been questioned due to their synthesis routes, which can involve hazardous solvents, and concerns about their toxicity and biodegradability. nih.govrushim.ru
Deep Eutectic Solvents (DESs): DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components. scielo.br They share many of the beneficial properties of ILs, such as low volatility and high thermal stability, but are often cheaper, less toxic, and more biodegradable, as they can be prepared from naturally occurring compounds like choline (B1196258) chloride, urea, and sugars. magtech.com.cnrsc.org DESs have been successfully used as solvents and catalysts in a wide range of organic reactions, including halogenations, condensations, and oxidations. magtech.com.cnrsc.orgmdpi.com Their ability to dissolve a variety of organic and inorganic compounds makes them promising media for the synthesis of complex molecules like this compound. researchgate.net
Table 2: Properties of Green Solvent Alternatives
| Solvent Type | Key Advantages | Potential Disadvantages |
|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive. researchgate.net | Limited solubility for nonpolar substrates; high energy cost for removal. |
| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties. mdpi.comnih.gov | Potential toxicity, higher cost, synthesis may not be green. nih.gov |
| Deep Eutectic Solvents (DESs) | Low cost, low toxicity, often biodegradable, easy to prepare. magtech.com.cnrsc.org | Can be viscous, purification of products can be challenging. |
Waste Minimization and Process Intensification Strategies
Waste minimization in chemical synthesis extends beyond atom economy to include the reduction of all waste streams, including excess reagents, solvents, and energy. This is achieved through a combination of strategic reaction design and process intensification.
Waste Minimization: A key strategy is the use of catalytic rather than stoichiometric reagents, which dramatically reduces the amount of inorganic waste. Another approach is the development of solvent-free reaction conditions. Mechanochemistry, for example, involves conducting reactions by grinding solid reactants together, sometimes with a liquid-assisted grinding agent, which can lead to higher yields, shorter reaction times, and the elimination of bulk solvent waste. nsf.gov A patent for the synthesis of a similar isomer, 2-bromo-5-iodobenzyl alcohol, highlights a method with "less generation of three wastes" as a significant advantage, underscoring the importance of this principle in industrial applications. google.com
Process Intensification: This strategy aims to develop smaller, safer, and more energy-efficient chemical production processes. One prominent example is the shift from traditional batch reactors to continuous flow microreactors. These systems offer superior heat and mass transfer, allowing for better control over reaction conditions, which can lead to higher yields and selectivity. They also improve safety by minimizing the volume of hazardous materials being reacted at any given time. Microwave-assisted synthesis is another form of process intensification, where the rapid, direct heating of the reaction mixture can dramatically reduce reaction times and energy consumption compared to conventional heating methods. rsc.org
Design of Catalytic Processes for Reduced Reagent Consumption and By-product Formation
Catalysis is a cornerstone of green chemistry. Catalysts increase the rate of a reaction without being consumed, allowing for the use of smaller quantities compared to stoichiometric reagents. This reduces both reagent consumption and the formation of by-products associated with spent reagents.
In the context of synthesizing this compound, catalysis can be applied at multiple stages:
Catalytic Halogenation: Using catalysts for bromination and iodination can provide greater selectivity and reduce the need for harsh reagents.
Catalytic Reduction/Oxidation: As previously mentioned, the conversion of a related functional group (e.g., a benzaldehyde (B42025) or benzoic acid) to a benzyl alcohol is much greener when accomplished via catalytic hydrogenation instead of with stoichiometric metal hydrides. rsc.org Conversely, the oxidation of a benzyl alcohol to an aldehyde can be performed using catalytic amounts of an oxidant with a co-oxidant like air, avoiding high-molecular-weight waste from reagents like chromium-based oxidants. rsc.org
Phase-Transfer Catalysis (PTC): In multiphase reaction systems (e.g., organic-aqueous), PTC can enhance reaction rates by transporting a reactant from one phase to another where the reaction occurs. This can eliminate the need for organic solvents that dissolve all reactants, allowing for the use of greener solvents like water. A synthetic route for 2-bromo-5-iodobenzyl alcohol utilizes a phase transfer catalyst during the iodination step. google.com
Energy-Efficient Synthetic Methodologies (e.g., Photochemical, Electrochemical, Microwave)
Reducing energy consumption is a key goal of green chemistry. The development of alternative energy sources to drive chemical reactions can lead to significant energy savings and enable novel reaction pathways.
Microwave Synthesis: Microwave irradiation provides rapid and efficient heating through the direct interaction of microwaves with polar molecules in the reaction mixture. rsc.org This "dielectric heating" can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner products compared to conventional heating. rsc.orgresearchgate.net Microwave-assisted synthesis has been widely applied to the synthesis of heterocyclic compounds and other complex organic molecules. rsc.orgnih.govsemanticscholar.org Process intensification using continuous flow reactors under microwave irradiation has been specifically studied for the oxidation of benzyl alcohol. rsc.org
Photochemical Synthesis: Photochemistry uses light as a clean reagent to initiate chemical reactions. These reactions can often be performed at ambient temperature, reducing the energy demand for heating. Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations. nsf.gov For instance, the deoxyfluorination of benzyl alcohols has been achieved using visible light. rsc.org
Electrochemical Synthesis: Electrosynthesis uses electricity to drive chemical reactions, replacing conventional stoichiometric reagents used for oxidation and reduction. nih.gov This method is inherently green as it uses the electron as a traceless reagent. Electrochemical methods can offer high selectivity and are often performed under mild conditions in simple equipment. abechem.com The electrosynthesis of biaryl scaffolds from phenols and the oxidation of benzyl alcohols to aldehydes are well-established examples. abechem.comnih.gov
Table 3: Comparison of Energy-Efficient Methodologies
| Methodology | Principle | Advantages for Synthesis |
|---|---|---|
| Microwave | Direct heating of polar molecules via microwave irradiation. rsc.org | Rapid reaction rates, increased yields, reduced side products. rsc.orgresearchgate.net |
| Photochemical | Use of light to initiate reactions, often via a photocatalyst. nsf.gov | Mild reaction conditions (ambient temperature), high selectivity, novel reactivity. rsc.org |
| Electrochemical | Use of electricity to drive redox reactions. nih.gov | Replaces stoichiometric redox reagents, high efficiency, mild conditions. abechem.com |
Future Research Directions and Emerging Trends for 2 Bromo 6 Iodobenzyl Alcohol
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of orchestrating selective reactions on polyhalogenated molecules like 2-Bromo-6-iodobenzyl alcohol presents an ideal challenge for artificial intelligence (AI) and machine learning (ML). Future research will increasingly leverage these computational tools to navigate the intricate reaction landscape of this compound.
Table 1: Applications of AI/ML in the Study of this compound
| AI/ML Application | Potential Impact on this compound Research |
|---|---|
| Reaction Outcome Prediction | Predicts major/minor products for novel reactions, reducing trial-and-error. |
| Condition Optimization | Identifies optimal catalyst, solvent, and temperature for selective C-I vs. C-B bond functionalization. |
| Catalyst Design | Proposes novel catalyst structures for ultra-selective transformations. rsc.orgultraglasscoatings.co.uk |
| Materials Discovery | Generates new molecular structures based on the scaffold for targeted applications. stanford.edueurekalert.org |
| Mechanism Elucidation | Analyzes data to propose plausible reaction mechanisms for unconventional transformations. |
Development of Novel Catalytic Systems for Ultra-Selective Transformations
The primary synthetic challenge and opportunity with this compound lies in the selective transformation of its two different carbon-halogen bonds. The C-I bond is generally more reactive than the C-B bond in transition-metal-catalyzed cross-coupling reactions. Future research will focus on developing novel catalytic systems that can either enhance this inherent selectivity or, more challengingly, reverse it.
Progress in this area involves the design of sophisticated ligands for transition metals like palladium and nickel. These ligands can create a specific steric and electronic environment around the metal center, enabling it to discriminate between the iodo and bromo substituents with near-perfect fidelity. nih.gov Research into ligand-controlled site-selectivity is an active and promising field. nih.gov
Another emerging trend is the use of photoredox catalysis. Visible-light-mediated reactions offer mild conditions and unique reactivity pathways that are often complementary to traditional thermal methods. researchgate.net Developing photocatalytic systems that can selectively activate one C-X bond over the other in this compound could unlock new synthetic possibilities. For example, a system could be designed to selectively reduce the C-I bond, leaving the C-B bond intact for subsequent, different coupling reactions.
Expansion into Advanced Materials Science and Supramolecular Chemistry Applications
The presence of both a bromine and a highly polarizable iodine atom makes this compound an excellent candidate for applications in materials science and supramolecular chemistry, primarily through the phenomenon of halogen bonding. nih.gov
A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"), attracting a nucleophile. frontiersin.org The strength of this interaction follows the trend I > Br > Cl > F. The ability of this compound to act as a dual halogen-bond donor (with the iodine forming a stronger bond than the bromine) allows for the programmed self-assembly of molecules into highly ordered structures. nih.govresearchgate.net
Future research will explore the use of this compound and its derivatives as building blocks in crystal engineering to create novel solid-state materials. researchgate.netresearchgate.net Potential applications include:
Organic Electronics: Creating ordered semiconductor materials for use in transistors and sensors.
Porous Materials: Designing crystalline solids with defined channels for gas storage or separation.
Liquid Crystals: Utilizing the directionality of halogen bonds to create new liquid crystalline phases. nih.gov
By modifying the benzyl (B1604629) alcohol group, researchers can introduce other noncovalent interaction sites (like hydrogen bonding), leading to the formation of complex and functional supramolecular architectures.
Exploration of Unconventional Reactivity and Novel Reaction Manifolds
Beyond predictable, sequential cross-coupling reactions, the unique arrangement of substituents in this compound invites the exploration of unconventional reactivity. The ortho-positioning of the two halogens and the adjacent hydroxymethyl group creates a sterically crowded environment that can be exploited for novel transformations.
One promising area is the development of one-pot, multicomponent reactions where the compound acts as a linchpin to bring multiple reactants together in a single, efficient operation. mdpi.com For instance, a catalytic cycle could be designed to first engage the C-I bond, followed by an intramolecular reaction involving the benzyl alcohol, and a final coupling at the C-B bond. Such tandem or domino reactions represent a highly efficient approach to building molecular complexity.
Furthermore, chemists are increasingly exploring methods to activate typically less reactive bonds. While C-I coupling is common, developing reactions that selectively target the C-B bond first, or that engage both halogens in a concerted or unexpected manner, remains a significant goal. This could involve exploring alternative electrophiles in cross-coupling reactions or using energy inputs like light or electricity to access new mechanistic pathways. acs.orgnih.gov
Sustainable Production and End-of-Life Considerations for Halogenated Organic Compounds
The increasing prevalence and persistence of halogenated organic compounds (HOCs) in the environment necessitates a focus on sustainable practices for their synthesis and disposal. mdpi.com While this compound is a valuable building block, its identity as a polyhalogenated aromatic hydrocarbon means its entire lifecycle must be considered.
Future research in this domain will focus on two key areas:
Sustainable Production: Developing greener synthetic routes to this compound and other HOCs. This includes using less hazardous solvents, reducing waste, and employing catalytic methods that operate under milder, more energy-efficient conditions. researchgate.net The goal is to move away from traditional methods that may use stoichiometric and environmentally damaging reagents.
End-of-Life Considerations: Understanding the environmental fate of this compound and its derivatives is crucial. Research into the biodegradation of aromatic compounds is essential for assessing their persistence. nih.govunesp.brresearchgate.netnih.gov This involves identifying microbial pathways that can break down the molecule, potentially through dehalogenation and ring-cleavage mechanisms. unesp.brsemanticscholar.org Additionally, developing advanced oxidative or photocatalytic degradation processes could provide technological solutions for remediating any potential contamination. magtech.com.cnnih.gov
By integrating principles of green chemistry and lifecycle assessment, the chemical community can ensure that the utility of valuable building blocks like this compound does not come at an environmental cost.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-bromo-6-iodobenzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions. For example, bromine and iodine can be introduced sequentially using directed ortho-metalation (DoM) to ensure regioselectivity. Reaction temperature (0–25°C) and solvent choice (e.g., THF or DCM) significantly affect yield. Lithium-halogen exchange followed by quenching with iodine may yield the desired product, but side reactions like over-halogenation require careful stoichiometric control .
Q. How can researchers confirm the structure of this compound using spectroscopic techniques?
- Methodological Answer : Use a combination of -NMR, -NMR, and mass spectrometry. The benzyl alcohol proton appears as a singlet (~4.6 ppm), while aromatic protons show splitting patterns reflecting adjacent halogens (e.g., iodine’s strong deshielding effect). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (expected for : ~312.93 g/mol) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water mixtures improves purity (>97%). Monitor fractions via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and validate purity using HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How do electronic effects of bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of iodine enhances electrophilicity at the para position, making it reactive in Suzuki-Miyaura couplings. Bromine’s lower electronegativity allows selective substitution under milder conditions. Computational studies (DFT) can model charge distribution to predict reaction sites .
Q. What strategies resolve contradictions in spectral data for this compound analogs?
- Methodological Answer : Contradictions in NMR splitting (e.g., unexpected coupling constants) may arise from steric hindrance or solvent effects. Use deuterated solvents and variable-temperature NMR to differentiate dynamic effects from structural anomalies. X-ray crystallography provides definitive confirmation of regiochemistry .
Q. How can researchers optimize the compound’s stability under varying storage conditions?
- Methodological Answer : Stability tests under light, humidity, and temperature (e.g., 2–8°C vs. room temperature) reveal degradation pathways. LC-MS identifies decomposition products (e.g., dehalogenation or oxidation). Store in amber vials under inert gas (argon) to prevent photolysis and moisture absorption .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) assess interactions with target proteins (e.g., enzymes or receptors). QSAR models correlate halogen position with IC values in cytotoxicity assays. Validate predictions with in vitro enzyme inhibition studies .
Data Analysis & Presentation
Q. How should researchers address contradictory results in synthetic yield across studies?
- Methodological Answer : Perform comparative experiments controlling variables (e.g., catalyst loading, solvent purity). Use Design of Experiments (DoE) to identify critical factors. Statistical tools (ANOVA) quantify significance. Report raw data and experimental details to enable reproducibility .
Q. What are best practices for presenting halogenated benzyl alcohol data in publications?
- Methodological Answer : Include tables comparing substituent effects (e.g., halogen type, position) on physical properties (melting point, solubility) and reactivity. Use spectral data appendices for transparency. Adhere to IUPAC naming and CAS registry numbering to avoid ambiguity .
Tables for Comparative Analysis
| Property | This compound | Analog: 2-Bromo-5-iodobenzyl Alcohol |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 312.93 | 312.93 |
| CAS RN | 946525-30-0 | 199786-58-8 |
| Key Spectral Features | -NMR: 4.6 ppm (COH) | -NMR: 4.7 ppm (COH) |
| Solubility | Slightly soluble in water | Insoluble in water |
| Reactivity in Suzuki Coupling | High (iodine-directed) | Moderate (bromine-directed) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
